Cas no 1019480-55-7 ((2,4-difluorophenyl)methyl(2-methylpropyl)amine)

(2,4-difluorophenyl)methyl(2-methylpropyl)amine is a synthetic organic compound with distinct chemical properties. It exhibits high purity and stability, making it suitable for various applications in pharmaceuticals and materials science. The compound's unique structure offers versatile reactivity, enabling efficient synthesis of complex organic molecules. Its availability in high purity ensures reliable results in research and development processes.
(2,4-difluorophenyl)methyl(2-methylpropyl)amine structure
1019480-55-7 structure
Product Name:(2,4-difluorophenyl)methyl(2-methylpropyl)amine
CAS No:1019480-55-7
MF:C11H15F2N
MW:199.24030995369
MDL:MFCD11139643
CID:4567809
PubChem ID:28428038
Update Time:2025-07-22

(2,4-difluorophenyl)methyl(2-methylpropyl)amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 2,4-difluoro-N-(2-methylpropyl)-
    • [(2,4-difluorophenyl)methyl](2-methylpropyl)amine
    • (2,4-difluorophenyl)methyl(2-methylpropyl)amine
    • MDL: MFCD11139643
    • Inchi: 1S/C11H15F2N/c1-8(2)6-14-7-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3
    • InChI Key: JIOQVVXVCFAYOS-UHFFFAOYSA-N
    • SMILES: C1(CNCC(C)C)=CC=C(F)C=C1F

Computed Properties

  • Exact Mass: 199.117256g/mol
  • Monoisotopic Mass: 199.117256g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 199.24g/mol
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12Ų

(2,4-difluorophenyl)methyl(2-methylpropyl)amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-32540-0.05g
[(2,4-difluorophenyl)methyl](2-methylpropyl)amine
1019480-55-7 95.0%
0.05g
$65.0 2025-03-18
Enamine
EN300-32540-0.1g
[(2,4-difluorophenyl)methyl](2-methylpropyl)amine
1019480-55-7 95.0%
0.1g
$96.0 2025-03-18
Enamine
EN300-32540-0.25g
[(2,4-difluorophenyl)methyl](2-methylpropyl)amine
1019480-55-7 95.0%
0.25g
$136.0 2025-03-18
Enamine
EN300-32540-0.5g
[(2,4-difluorophenyl)methyl](2-methylpropyl)amine
1019480-55-7 95.0%
0.5g
$256.0 2025-03-18
Enamine
EN300-32540-1.0g
[(2,4-difluorophenyl)methyl](2-methylpropyl)amine
1019480-55-7 95.0%
1.0g
$355.0 2025-03-18
Enamine
EN300-32540-2.5g
[(2,4-difluorophenyl)methyl](2-methylpropyl)amine
1019480-55-7 95.0%
2.5g
$697.0 2025-03-18
Enamine
EN300-32540-5.0g
[(2,4-difluorophenyl)methyl](2-methylpropyl)amine
1019480-55-7 95.0%
5.0g
$1033.0 2025-03-18
Enamine
EN300-32540-10.0g
[(2,4-difluorophenyl)methyl](2-methylpropyl)amine
1019480-55-7 95.0%
10.0g
$1531.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01054322-5g
[(2,4-Difluorophenyl)methyl](2-methylpropyl)amine
1019480-55-7 95%
5g
¥5935.0 2023-04-06
Enamine
EN300-32540-1g
[(2,4-difluorophenyl)methyl](2-methylpropyl)amine
1019480-55-7 95%
1g
$355.0 2023-09-04

Additional information on (2,4-difluorophenyl)methyl(2-methylpropyl)amine

Introduction to (2,4-difluorophenyl)methyl(2-methylpropyl)amine and Its Significance in Modern Chemical Research

(2,4-difluorophenyl)methyl(2-methylpropyl)amine, with the CAS number 1019480-55-7, is a compound of significant interest in the field of chemical and pharmaceutical research. This amine derivative exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and agrochemicals. The presence of both fluorine and methyl groups in its molecular structure contributes to its distinct chemical behavior, enhancing its reactivity and potential utility.

The compound's structure, characterized by a 2,4-difluorophenyl moiety attached to a (2-methylpropyl)amine backbone, positions it as a promising intermediate in synthetic chemistry. The fluorine atoms, in particular, introduce electron-withdrawing effects that can modulate the compound's electronic properties, making it suitable for use in catalytic processes and as a building block for more complex molecules. This feature has garnered attention from researchers exploring advanced synthetic methodologies and green chemistry approaches.

In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced biological activity and stability. The incorporation of fluorine into pharmaceuticals often leads to improved pharmacokinetic profiles, including increased metabolic stability and better membrane permeability. (2,4-difluorophenyl)methyl(2-methylpropyl)amine exemplifies this trend, as its fluorinated aromatic ring can contribute to these desirable properties. Studies have shown that such compounds can exhibit potent activity against various biological targets, making them attractive for drug discovery efforts.

One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel scaffolds for small-molecule drugs. For instance, the combination of the aromatic ring system with the amine functionality provides a versatile platform for further derivatization. This flexibility has been exploited in the design of molecules targeting neurological disorders, infectious diseases, and cancer. The ability to modify both the aromatic and aliphatic portions of the molecule allows for fine-tuning of its pharmacological properties.

The synthesis of (2,4-difluorophenyl)methyl(2-methylpropyl)amine itself is an intriguing challenge that highlights the compound's synthetic utility. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct its core structure efficiently. These methods not only provide high yields but also enable access to complex molecular architectures with precision. The growing body of literature on transition-metal-catalyzed reactions underscores the importance of such intermediates in modern synthetic chemistry.

Evaluation of this compound's biological activity has revealed several promising leads. Preclinical studies have indicated that derivatives of this class may possess inhibitory effects on enzymes involved in metabolic pathways relevant to human health. The precise arrangement of substituents around the aromatic ring and the amine group appears to be critical for achieving optimal biological response. This underscores the need for detailed structural-activity relationship (SAR) studies to fully harness its potential.

The role of computational chemistry in understanding and optimizing (2,4-difluorophenyl)methyl(2-methylpropyl)amine cannot be overstated. Molecular modeling techniques have been instrumental in predicting its interactions with biological targets and guiding rational drug design. By simulating how this compound binds to enzymes or receptors at an atomic level, researchers can identify key structural features that contribute to its activity. This approach has accelerated the discovery process and reduced reliance on trial-and-error experimentation.

The environmental impact of fluorinated compounds is also a topic of considerable interest. While fluorine enhances biological activity, it raises questions about persistence and toxicity. However, advancements in green chemistry have led to more sustainable synthetic routes that minimize waste and hazardous byproducts. The development of environmentally friendly methods for producing compounds like (2,4-difluorophenyl)methyl(2-methylpropyl)amine is crucial for ensuring their long-term viability in industrial applications.

The future prospects for this compound are bright, with ongoing research exploring new synthetic strategies and applications. Collaborative efforts between academia and industry are expected to yield innovative uses across multiple sectors. Whether it serves as a key intermediate in drug development or finds utility in material science, (2,4-difluorophenyl)methyl(2-methylpropyl)amine is poised to make significant contributions to scientific progress.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd